molecular formula C14H18O4 B1456299 2-(1,3-Dioxolan-2-yl)-1-(4-propoxy-phenyl)-ethanone CAS No. 1263365-58-7

2-(1,3-Dioxolan-2-yl)-1-(4-propoxy-phenyl)-ethanone

Cat. No. B1456299
M. Wt: 250.29 g/mol
InChI Key: LIVATNKSGUAWNT-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or significance in the scientific community.



Synthesis Analysis

This would involve a detailed step-by-step process of how the compound can be synthesized from its constituent elements or from other compounds.



Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of the compound, its geometry, and the type of bonds between the atoms.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including its reactivity with other compounds, its stability, and the products it forms.



Physical And Chemical Properties Analysis

This involves studying the compound’s melting point, boiling point, solubility, color, odor, etc.


Scientific Research Applications

Synthesis of Monoprotected 1,4-Diketones

One significant application of compounds structurally related to 2-(1,3-Dioxolan-2-yl)-1-(4-propoxy-phenyl)-ethanone is in the synthesis of monoprotected 1,4-diketones through photoinduced alkylation. This process involves photosensitized hydrogen abstraction from 2-alkyl-1,3-dioxolanes by triplet benzophenone, yielding 1,3-dioxolan-2-yl radicals trapped by α,β-unsaturated ketones. The methodology provides a viable alternative for synthesizing 1,4-diketones, showcasing the utility of 1,3-dioxolane derivatives in organic synthesis (Mosca, Fagnoni, Mella, & Albini, 2001).

Formation of Vic-Dioxime Complexes

Another area where derivatives of 2-(1,3-Dioxolan-2-yl)-1-(4-propoxy-phenyl)-ethanone find application is in the formation of new vic-dioxime complexes. These complexes involve reactions that yield ligands capable of forming mononuclear complexes with metals like Co(II), Ni(II), Cu(II), and Zn(II), illustrating the compound's relevance in coordination chemistry and potential applications in catalysis or material science (Canpolat & Kaya, 2005).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions to be taken while handling it.


Future Directions

This involves predicting or suggesting potential areas of research involving the compound, based on its properties and behaviors.


Please note that without specific information on the compound, this is a general approach and may not apply in all cases. It’s always best to consult with a qualified chemist or researcher for accurate information.


properties

IUPAC Name

2-(1,3-dioxolan-2-yl)-1-(4-propoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-2-7-16-12-5-3-11(4-6-12)13(15)10-14-17-8-9-18-14/h3-6,14H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIVATNKSGUAWNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)CC2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101219637
Record name Ethanone, 2-(1,3-dioxolan-2-yl)-1-(4-propoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101219637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Dioxolan-2-yl)-1-(4-propoxy-phenyl)-ethanone

CAS RN

1263365-58-7
Record name Ethanone, 2-(1,3-dioxolan-2-yl)-1-(4-propoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263365-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 2-(1,3-dioxolan-2-yl)-1-(4-propoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101219637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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